5-Ethynyl-1,2,3-trifluorobenzene 5-Ethynyl-1,2,3-trifluorobenzene
Brand Name: Vulcanchem
CAS No.: 158816-55-8
VCID: VC21161149
InChI: InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H
SMILES: C#CC1=CC(=C(C(=C1)F)F)F
Molecular Formula: C8H3F3
Molecular Weight: 156.1 g/mol

5-Ethynyl-1,2,3-trifluorobenzene

CAS No.: 158816-55-8

Cat. No.: VC21161149

Molecular Formula: C8H3F3

Molecular Weight: 156.1 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynyl-1,2,3-trifluorobenzene - 158816-55-8

Specification

CAS No. 158816-55-8
Molecular Formula C8H3F3
Molecular Weight 156.1 g/mol
IUPAC Name 5-ethynyl-1,2,3-trifluorobenzene
Standard InChI InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H
Standard InChI Key BZXWRVPVZZZAKB-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C(=C1)F)F)F
Canonical SMILES C#CC1=CC(=C(C(=C1)F)F)F

Introduction

Chemical Structure and Properties

Molecular Structure

5-Ethynyl-1,2,3-trifluorobenzene (CAS 158816-55-8) is characterized by a benzene ring substituted with three fluorine atoms in consecutive positions (1,2,3) and an ethynyl group (-C≡CH) at position 5. The molecular formula is C₈H₃F₃, with a molecular weight of 156.10 g/mol . The compound features a linear acetylenic bond that extends perpendicular to the aromatic plane, creating a rigid structural element that influences its intermolecular interactions and reactivity patterns.

Physical Properties

Physical properties of 5-Ethynyl-1,2,3-trifluorobenzene include:

PropertyValue
Molecular Weight156.10 g/mol
CAS Number158816-55-8
Physical StateLikely a colorless liquid or crystalline solid at room temperature
Boiling PointEstimated 130-150°C (based on similar compounds)
Melting PointNot specified in available data
DensityNot specified in available data

The presence of fluorine atoms likely contributes to enhanced thermal stability compared to non-fluorinated analogs, while the ethynyl group provides a site for further functionalization through various coupling reactions.

Electronic and Structural Characteristics

Structural Features

The ethynyl group (-C≡CH) provides a linear, rigid extension from the benzene ring with a characteristic sp hybridization. This structural feature has been shown to enhance π-π stacking affinity in related compounds. Similar studies on triethynylbenzene dimers have demonstrated improved stacking ability compared to unsubstituted benzene rings . The orthogonal arrangement of the ethynyl group relative to the aromatic plane creates distinctive three-dimensional structural characteristics that can be exploited in supramolecular chemistry and materials design.

Synthesis Methods

Purification Techniques

Purification of 5-Ethynyl-1,2,3-trifluorobenzene likely involves:

TechniqueApplication
Column ChromatographySeparation from reaction byproducts using silica gel and appropriate solvent systems
RecrystallizationFor solid forms, using suitable solvent combinations to achieve high purity
DistillationFor liquid forms, potentially under reduced pressure to prevent decomposition
SublimationFor high-purity applications requiring crystalline material

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 5-Ethynyl-1,2,3-trifluorobenzene would be highly informative:

¹H NMR: Expected to show:

  • A singlet for the terminal ethynyl proton (≈ 3.2-3.5 ppm)

  • Complex multiplets for the aromatic protons (≈ 7.0-7.5 ppm) with splitting patterns influenced by both H-H and H-F coupling

¹⁹F NMR: Particularly valuable for characterizing this compound:

  • Three distinct signals corresponding to the non-equivalent fluorine atoms

  • Complex coupling patterns resulting from F-F and F-H interactions

  • Chemical shifts likely in the range of -110 to -140 ppm relative to CFCl₃

¹³C NMR: Would reveal:

  • Carbon signals with characteristic C-F coupling constants

  • Distinct signals for the sp-hybridized carbons of the ethynyl group

  • Complex splitting patterns for the aromatic carbons due to C-F coupling

Infrared Spectroscopy

Key IR spectral features would include:

Functional GroupWavenumber Range (cm⁻¹)Intensity
≡C-H stretch3300-3330Strong, sharp
C≡C stretch2100-2200Weak
C-F stretching1000-1400Strong
Aromatic C=C1450-1600Medium

The terminal alkyne C-H stretching frequency provides a distinctive diagnostic marker for confirming the presence of the ethynyl group.

Molecular Interactions

π-π Stacking Interactions

Research on related compounds suggests that the ethynyl substituent significantly enhances π-π stacking affinity. Theoretical studies examining triethynylbenzene dimers have demonstrated improved stacking ability compared to unsubstituted benzene and trifluorobenzene systems . This enhancement is attributed to:

  • The extended π-system provided by the ethynyl group

  • Alterations in the electronic distribution across the aromatic ring

  • Additional stabilizing interactions between the ethynyl groups and the aromatic systems

Electron Density Features

High-level theoretical studies (SCS-RI-MP2(full)/aug-cc-pVTZ) on related systems have examined the electron charge density features of complexes containing ethynyl-substituted aromatics . These studies reveal distinctive electron density distributions that influence intermolecular interactions and potentially enhance molecular recognition capabilities. The unique combination of electron-withdrawing fluorine atoms and the π-rich ethynyl group creates interesting electronic complementarity that could be exploited in supramolecular design.

Applications in Research

Synthetic Building Block

5-Ethynyl-1,2,3-trifluorobenzene serves as a valuable building block in organic synthesis due to its:

  • Terminal alkyne functionality for click chemistry and coupling reactions

  • Fluorinated aromatic core providing enhanced metabolic stability in medicinal chemistry applications

  • Unique electronic properties for materials science applications

The compound's structural features make it particularly suitable for:

Application AreaPotential Uses
Medicinal ChemistrySynthesis of fluorinated drug candidates with enhanced metabolic stability
Materials ScienceDevelopment of liquid crystals, organic semiconductors, and functional polymers
Supramolecular ChemistryDesign of self-assembling systems leveraging π-π interactions
OrganocatalysisCreation of fluorinated catalysts with unique electronic properties

Materials Science Applications

The combination of fluorine substituents and an ethynyl group makes this compound potentially valuable in materials science:

  • Organic electronics - The fluorine atoms can enhance electron transport properties

  • Liquid crystals - The rigid linear ethynyl group can promote mesophase formation

  • Polymer chemistry - The terminal alkyne provides a reactive handle for polymerization

Comparative Analysis

Comparison with Similar Compounds

A comparative analysis with structurally related compounds provides insight into the unique properties of 5-Ethynyl-1,2,3-trifluorobenzene:

CompoundKey DifferencesComparative Properties
5-Ethenyl-1,2,3-trifluorobenzeneContains a vinyl (-CH=CH₂) instead of ethynyl groupLess rigid, different reactivity profile, reduced π-stacking ability
1,3,5-TriethynylbenzeneDifferent substitution pattern, no fluorine atomsEnhanced symmetry, different electronic properties, studied for π-stacking ability
5-Bromo-1,2,3-trifluorobenzeneContains bromine instead of ethynyl groupPotential synthetic precursor, different electronic properties, suitable for coupling reactions

Structural Isomers

Various positional isomers of ethynyl-trifluorobenzene would exhibit different properties:

IsomerNotable Characteristics
4-Ethynyl-1,2,3-trifluorobenzeneDifferent symmetry, altered electronic distribution
6-Ethynyl-1,2,3-trifluorobenzeneEquivalent to 4-ethynyl isomer due to symmetry
2-Ethynyl-1,3,5-trifluorobenzeneSymmetrical fluorine distribution, different electronic properties

Theoretical Studies

Computational Investigations

Theoretical studies on related compounds have employed high-level computational methods to examine stacking interactions and electronic properties. For example, the SCS-RI-MP2(full)/aug-cc-pVTZ method has been used to examine the stacking affinity of ethynyl-substituted aromatics . Similar approaches would be valuable for understanding the specific properties of 5-Ethynyl-1,2,3-trifluorobenzene, including:

  • Optimized molecular geometry

  • Electron density distribution

  • Electrostatic potential maps

  • Predicted spectroscopic properties

  • Intermolecular interaction energies

Structure-Property Relationships

Computational studies could reveal important structure-property relationships for this compound:

PropertyStructural Influence
π-π StackingEthynyl group enhances stacking ability through extended π-system
Dipole MomentAsymmetric distribution of fluorine atoms creates specific dipole orientation
ReactivityFluorine atoms influence the reactivity of the ethynyl group
AromaticityFluorine substituents affect the electron density in the aromatic ring
ConditionRecommendation
Temperature2-8°C (refrigeration)
AtmosphereUnder inert gas (nitrogen or argon)
ContainerTightly sealed, amber glass
AdditionalProtected from light and moisture

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator